4,4'-Biphenyldisulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6781. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-sulfophenyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSXMLODUTXQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15807-67-7 (di-potassium salt), 31139-42-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063771 | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [TCI America MSDS] | |

| Record name | 4,4'-Biphenyldisulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5314-37-4 | |

| Record name | [1,1′-Biphenyl]-4,4′-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldisulfonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Biphenyldisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN3PEG36A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Biphenyldisulfonic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4,4'-Biphenyldisulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein synthesizes fundamental chemical data with practical applications and safety protocols, ensuring a thorough understanding of this versatile compound.

Introduction: A Molecule of Strategic Importance

This compound (BPDSA) is an organic compound distinguished by a biphenyl backbone symmetrically substituted with two sulfonic acid groups at the para positions.[1] This structure imparts strong acidity and hydrophilicity, making it a valuable intermediate and reagent in various chemical syntheses.[1] Its applications span from the creation of dyes and surfactants to its use as a catalyst and a building block in materials science. For professionals in pharmaceutical development, understanding the reactivity and properties of sulfonic acids is crucial, as this functional group is present in numerous active pharmaceutical ingredients (APIs) and is used to form stable salts.

Core Physicochemical Properties

The physical and chemical characteristics of BPDSA dictate its behavior in experimental and industrial settings. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₆S₂ | [1][2][3][4] |

| Molar Mass | 314.33 g/mol | [2][4][5][6] |

| Appearance | White to Gray to Red powder or crystals | [2][7] |

| Melting Point | 72.5°C | [2][3][8] |

| Boiling Point | ~424.02°C (rough estimate) | [2][3] |

| Density | ~1.5886 g/cm³ (rough estimate) | [2][3] |

| Water Solubility | Soluble, may cause faint turbidity | [1][2][8] |

| pKa | -1.14 ± 0.50 (Predicted) | [2] |

| Storage | Inert atmosphere, Room Temperature | [2][3][9] |

The presence of two polar sulfonic acid groups makes the compound soluble in water.[1] Its low pKa value indicates that it is a strong acid.[1][2]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to predicting its reactivity and interactions.

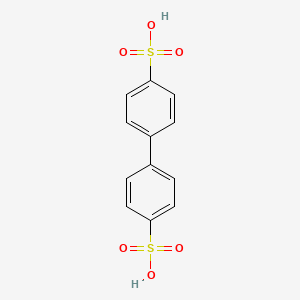

Caption: Molecular Structure of this compound.

Key Identifiers:

-

IUPAC Name: 4-(4-sulfophenyl)benzenesulfonic acid[5]

-

Synonyms: [1,1′-Biphenyl]-4,4′-disulfonic acid, Biphenyl-4,4'-disulfonic acid[1][6][8]

-

Molecular Formula: C₁₂H₁₀O₆S₂[5]

-

InChI: InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18)[1]

-

SMILES: O=S(O)(=O)c1ccc(cc1)c1ccc(cc1)S(O)(=O)=O[1]

Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are available through chemical databases like ChemicalBook for structural confirmation.[10]

Synthesis and Chemical Reactivity

BPDSA serves as a foundational reagent, with its reactivity centered around the two sulfonic acid groups.

Synthesis Pathway

While specific industrial synthesis protocols are proprietary, the formation of BPDSA generally involves the sulfonation of biphenyl. A key subsequent reaction is its conversion to 4,4'-biphenyl disulfonyl chloride, a more versatile intermediate for synthesizing sulfonamides and sulfonate esters. This conversion can be achieved by reacting BPDSA with carbon tetrachloride at elevated temperatures and pressures.[11] The reaction can be catalyzed by strong mineral acids like sulfuric or phosphoric acid.[11]

Caption: Key synthesis and reactivity pathway for BPDSA.

Core Reactivity

-

Acidity: The sulfonic acid groups are strongly acidic, readily donating their protons in aqueous solutions. This property is central to its use as an acid catalyst.[1]

-

Intermediate for Synthesis: BPDSA is a key intermediate, particularly in the dye industry for producing azo dyes.[1] Its disodium salt is also a known chemical entity.[4]

-

Catalytic Activity: Like other sulfonic acid-functionalized materials, BPDSA has potential as a solid acid catalyst. These catalysts are gaining attention as greener alternatives to liquid mineral acids in industrial processes like acetylation and amidation due to their high activity, stability, and recyclability.[12]

Applications in Research and Drug Development

The unique properties of BPDSA make it relevant across several scientific domains.

Caption: Overview of BPDSA's primary application areas.

-

Industrial Chemistry: It is used as a dyeing agent, a dispersing agent, and in the formulation of surfactants.[1]

-

Materials Science: BPDSA is listed as a ligand for creating Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage, separation, and catalysis.[9]

-

Drug Development: While BPDSA itself is not a therapeutic agent, its derivatives are of significant interest. Arylsulfonamides derived from related structures have been investigated for treating inflammatory and autoimmune disorders like rheumatoid arthritis.[13] The sulfonic acid moiety is a common feature in many drugs, enhancing solubility and enabling the formation of stable salt forms. Understanding the stability of such compounds through forced degradation studies is a critical part of the drug development process.[14]

Analytical Methodologies

Accurate quantification and characterization of BPDSA and its derivatives are essential for quality control and research.

-

High-Performance Liquid Chromatography (HPLC): This is the premier technique for analyzing non-volatile compounds like BPDSA. A reversed-phase HPLC method would be suitable, likely using a C18 column.[15] For strongly acidic and hydrophilic compounds like BPDSA, mixed-mode chromatography (combining reversed-phase with anion-exchange) can provide excellent retention and peak shape, which is often a challenge with traditional C18 columns.[16]

-

Forced Degradation Studies: For professionals in drug development, assessing the stability of a molecule is paramount. Forced degradation studies expose the compound to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of an analytical method.[14]

Exemplary Protocol: Conceptual HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm). If retention is poor, switch to a mixed-mode column with anion-exchange capabilities.[16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3) and acetonitrile is a common starting point.[16] The buffer controls the ionization of the sulfonic acid groups, impacting retention.

-

Detection: UV detection at around 255 nm should be effective due to the aromatic biphenyl structure.[16]

-

Sample Preparation: Dissolve the BPDSA sample in the mobile phase or a compatible solvent like water.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness as per standard guidelines.

Safety, Handling, and Storage

Proper handling of BPDSA is crucial to ensure laboratory safety.

-

Hazards: BPDSA is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[5][7][8] It may also cause irritation to the respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7][17] Work in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][18]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[7][17] In all cases of significant exposure, seek immediate medical attention.[18]

-

-

Storage: Store the compound in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[2][3][18]

Conclusion

This compound is a compound of considerable utility, bridging industrial applications with advanced materials science and pharmaceutical research. Its strong acidity, water solubility, and reactive sulfonic acid groups define its chemical personality. For scientists and researchers, a firm grasp of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in a safe and effective manner.

References

- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 5314-37-4 [chemicalbook.com]

- 5. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Basic Chemical Data [dtp.cancer.gov]

- 7. This compound | 5314-37-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 5314-37-4|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(5314-37-4) 1H NMR spectrum [chemicalbook.com]

- 11. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. JP5450105B2 - Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents - Google Patents [patents.google.com]

- 14. rjptonline.org [rjptonline.org]

- 15. benchchem.com [benchchem.com]

- 16. helixchrom.com [helixchrom.com]

- 17. biosynth.com [biosynth.com]

- 18. combi-blocks.com [combi-blocks.com]

physicochemical characteristics of 4,4'-Biphenyldisulfonic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 4,4'-Biphenyldisulfonic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 5314-37-4) is an organic compound of significant interest in various industrial and research settings.[1] As a derivative of biphenyl, its structure, featuring two sulfonic acid groups, imparts distinct physicochemical properties that are crucial for its application.[1] This guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and drug development professionals who utilize or study sulfonic acid derivatives. We will delve into its structural and physical properties, analytical methodologies, and safety considerations, offering field-proven insights into its scientific applications.

Molecular Identity and Structure

Understanding the fundamental structure of this compound is the cornerstone for interpreting its chemical behavior and reactivity. The molecule consists of a biphenyl core, where two phenyl rings are linked, with a sulfonic acid group (-SO₃H) attached to the para (4th) position of each ring.[1]

Key Identifiers:

-

IUPAC Name: 4-(4-sulfophenyl)benzenesulfonic acid[2]

-

Synonyms: Biphenyl-4,4'-disulfonic acid, 4,4'-Diphenyldisulfonic acid, Diphenyl-p,p'-disulfonic acid.[3][6]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The functional characteristics of this compound are dictated by its physical and chemical properties. The presence of two highly polar sulfonic acid groups significantly influences its solubility and acidity, while the rigid biphenyl backbone contributes to its thermal properties.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to Gray to Red, powder to crystal | [5] |

| Melting Point | 72.5°C | [4][5][7] |

| Boiling Point | 424.02°C (rough estimate) | [4][5] |

| Density | 1.5886 g/cm³ (rough estimate) | [4][5] |

| Water Solubility | Very faint turbidity | [5][7] |

| pKa (Predicted) | -1.14 ± 0.50 | [3][5][6] |

| Storage | Inert atmosphere, Room Temperature | [3][5][6][8] |

The sulfonic acid groups are strongly acidic, with a predicted pKa of -1.14, making the compound a strong acid.[3][5] This high acidity is a key driver for its use as a catalyst in various chemical reactions.[9] Its solubility in water, described as resulting in a "very faint turbidity," is conferred by the hydrophilic sulfonic acid moieties, which allow for its application in aqueous systems.[1][5] The compound is typically a solid at room temperature, appearing as a white to reddish powder or crystalline substance.

Spectroscopic and Crystallographic Analysis

Common Spectroscopic Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the functional groups. Key vibrational bands expected for this compound would include strong absorptions corresponding to S=O and O-H stretching in the sulfonic acid groups, as well as characteristic peaks for the aromatic C-H and C=C bonds of the biphenyl structure.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.[12] The symmetry of the 4,4'-disubstituted biphenyl core would result in a relatively simple spectrum, with distinct signals for the aromatic protons and carbons.[10]

-

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and is often used for quantitative analysis.[13]

Crystallographic Data: While the crystal structure of the parent acid is not detailed in the provided results, a study on its dilithium salt, dilithium biphenyl-4,4′-disulfonate dihydrate, offers valuable insight.[14] In this structure, the lithium ion is tetrahedrally coordinated with three oxygen atoms from the sulfonate groups and one water molecule.[14] These units form interconnected layers with the biphenyl moieties, which are further linked by hydrogen bonds to create a three-dimensional network.[14] This demonstrates the compound's ability to form structured coordination networks, a property relevant in materials science.

References

- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 2. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5314-37-4 [chemicalbook.com]

- 4. This compound | 5314-37-4 [amp.chemicalbook.com]

- 5. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 5314-37-4|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lehigh.edu [lehigh.edu]

- 14. Crystal structure of dilithium biphenyl-4,4′-disulfonate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Biphenyldisulfonic Acid (CAS 5314-37-4): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

4,4'-Biphenyldisulfonic acid (CAS: 5314-37-4) is a bifunctional organic compound featuring a biphenyl core substituted with two sulfonic acid groups at the para positions.[1] This structure imparts strong acidity and high water solubility, making it a versatile and reactive intermediate in various chemical syntheses.[1] While primarily recognized for its industrial applications, particularly in the synthesis of dyes and polymers, its rigid biphenyl scaffold and reactive sulfonyl groups present unique opportunities for its use as a building block in the development of novel chemical entities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, analytical characterization, and potential utility in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a white to off-white solid, and its hygroscopic nature necessitates storage under an inert atmosphere.[1][3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5314-37-4 | [1][4][5] |

| Molecular Formula | C₁₂H₁₀O₆S₂ | [4][5] |

| Molecular Weight | 314.33 g/mol | [4][5] |

| Appearance | White to Gray to Red powder/crystal | [3][4][6] |

| Melting Point | 72.5 °C | [4][6] |

| Boiling Point (est.) | 424.02 °C | [4][6] |

| Density (est.) | 1.5886 g/cm³ | [4][6] |

| pKa (Predicted) | -1.14 ± 0.50 | [4][6] |

| Water Solubility | Soluble, may form faint turbidity |[1][6] |

Spectroscopic data is crucial for structure confirmation and purity assessment. While raw spectra are best obtained from suppliers or databases, typical characterization involves Nuclear Magnetic Resonance (NMR) to confirm the aromatic proton environment and overall structure.[3][7]

Synthesis and Chemical Reactivity

This compound serves as a key precursor for a range of derivatives. Its primary reactivity stems from the two sulfonic acid groups, which can be converted into more synthetically versatile functional groups like sulfonyl chlorides.

Conceptual Synthesis Pathway

The industrial synthesis of this compound typically involves the direct sulfonation of biphenyl. This electrophilic aromatic substitution reaction utilizes a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the -SO₃H groups onto the aromatic rings, predominantly at the para positions due to steric and electronic effects.

Caption: Conceptual Synthesis of this compound.

Key Chemical Transformations

The true value of this compound in advanced synthesis lies in its conversion to other bifunctional intermediates.

-

Formation of 4,4'-Biphenyl Disulfonyl Chloride: The sulfonic acid groups can be readily converted to sulfonyl chlorides, which are highly reactive intermediates for forming sulfonamides, sulfonate esters, and polymers. A patented process describes the reaction of this compound with carbon tetrachloride at elevated temperatures (130-225 °C) and pressure to yield the disulfonyl chloride.[2] This reaction can be catalyzed by acids such as sulfuric or phosphoric acid.[2]

-

Conversion to 4,4'-Dihydroxybiphenyl: This valuable monomer for high-performance polymers like polyetherketones and polysulfones can be prepared via alkali fusion. A known process involves treating the disulfonic acid or its alkali metal salts in a melt of potassium hydroxide (and optionally sodium hydroxide) at high temperatures (280-360 °C).[8]

Caption: Key Synthetic Transformations.

Applications in Research and Industry

The applications of this compound and its derivatives span several fields:

-

Dye Manufacturing: As a sulfonated aromatic, it serves as a crucial intermediate in the production of azo dyes, where the sulfonic acid groups enhance water solubility and fiber affinity.[1]

-

Polymer Science: Its derivative, 4,4'-dihydroxybiphenyl, is a monomer for high-temperature engineering plastics.[8] The disulfonyl chloride derivative is also used to create linear high-melting polymers through reactions with bifunctional alcohols, phenols, or diamines.[2]

-

Surfactants and Dispersing Agents: The combination of a hydrophobic biphenyl core and hydrophilic sulfonic acid groups makes it suitable for use as a dispersing agent or in the formulation of surfactants.[1]

-

Organic Synthesis: In a laboratory setting, it is a stable, solid acid catalyst and a versatile starting material for building complex molecules containing the rigid biphenyl unit.[1]

While direct applications in drug development are not widely documented, its derivatives have shown biological activity. For instance, the structurally related compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is known to act on anion transport systems and can modulate enzyme activity, such as plasma membrane Ca2+-ATPase.[9] This suggests that the biphenyl-disulfonic acid scaffold could be a valuable starting point for designing enzyme modulators or other biologically active agents.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in synthesis. Commercial suppliers typically specify purity levels greater than 98%, confirmed by neutralization titration and HPLC.[3][10]

Representative HPLC Protocol for Purity Analysis

This protocol is a representative method for the quality control of aromatic sulfonic acids. The exact conditions should be optimized for the specific instrument and column used.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[11]

-

Mobile Phase: A buffered aqueous/organic mixture. For example, a gradient of acetonitrile in an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) could be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm, where the biphenyl chromophore absorbs strongly.

-

Column Temperature: 30 °C.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

-

Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.

-

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to establish a baseline.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

The purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

-

Safety, Handling, and Storage

This compound is a corrosive and hazardous substance that requires careful handling.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [3][12] |

| Precautionary | P260 | Do not breathe dusts or mists. | [3] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P310 | Immediately call a POISON CENTER/doctor. |[3] |

-

Storage: The material is hygroscopic and should be stored under an inert gas atmosphere in a cool, dark, and dry place.[3][13] Recommended storage is at room temperature, ideally below 15°C.[3][13]

-

Transport: It is classified under UN number 2585 for arylsulphonic acids, solid.[14]

Conclusion

This compound is more than a simple industrial chemical; it is a potent and versatile building block with significant potential for advanced applications. Its well-defined structure, high reactivity, and established conversion pathways to other key intermediates make it a valuable resource for chemists in materials science, organic synthesis, and potentially, in the early stages of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 2. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]

- 3. This compound | 5314-37-4 | TCI AMERICA [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 5314-37-4 [chemicalbook.com]

- 6. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(5314-37-4) 1H NMR spectrum [chemicalbook.com]

- 8. US4922031A - Preparation of 4,4'-dihydroxybiphenyl - Google Patents [patents.google.com]

- 9. A novel role of 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid as an activator of the phosphatase activity catalyzed by plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. echemi.com [echemi.com]

- 13. This compound | 5314-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Molecular Structure of 4,4'-Biphenyldisulfonic Acid

Abstract

4,4'-Biphenyldisulfonic acid (BPDS) is a symmetrical aromatic compound whose unique structural characteristics—a rigid biphenyl core flanked by two strongly acidic sulfonate groups—confer properties that are highly valuable in diverse scientific fields. Its utility as a building block in polymer chemistry, an organocatalyst, a surfactant, and a counterion in pharmaceutical formulations is directly attributable to its molecular architecture. This guide provides a comprehensive examination of the molecular structure of BPDS, moving from its fundamental properties to advanced crystallographic and spectroscopic characterization. We will explore the causality behind experimental choices for its analysis and detail validated protocols, offering researchers, scientists, and drug development professionals a definitive resource for understanding and utilizing this versatile molecule.

Introduction and Core Molecular Properties

This compound is an organosulfur compound featuring a biphenyl backbone with sulfonic acid groups substituted at the para positions (4 and 4') of each phenyl ring.[1][2] This substitution pattern results in a highly polar, water-soluble molecule with C2h symmetry. The strong acidity of the sulfonic acid groups (predicted pKa ≈ -1.14) ensures it is fully ionized under most aqueous conditions, making it an excellent counterion for cationic species.[3]

The molecule's rigid, well-defined geometry, combined with its high polarity, makes it a subject of interest for creating structured materials and as a component in drug formulations where precise ionic interactions are required.[2]

Key Physicochemical and Identification Data

A summary of the essential properties and identifiers for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-sulfophenyl)benzenesulfonic acid | PubChem[1] |

| CAS Number | 5314-37-4 | ChemicalBook, PubChem[1][4] |

| Molecular Formula | C₁₂H₁₀O₆S₂ | PubChem[1] |

| Molecular Weight | 314.33 g/mol | PubChem, SCBT[1][5] |

| Appearance | White to gray or red powder/crystal | TCI, ChemBK[3][6] |

| Melting Point | 72.5 °C | ECHEMI, ChemBK[3][7] |

| Water Solubility | Soluble, may cause faint turbidity | ECHEMI, CymitQuimica[2][7] |

| Density | ~1.59 g/cm³ (estimate) | ChemicalBook[8] |

Fundamental Molecular Structure

The foundational structure of BPDS consists of two benzene rings linked by a single C-C bond. Each ring is functionalized with a sulfonic acid (-SO₃H) group.

Caption: 2D representation of this compound.

Advanced Structural Analysis & Crystallography

While 2D diagrams are useful, a deeper understanding requires examining the molecule's three-dimensional conformation and the electronic influence of its functional groups.

The Biphenyl Core: Torsion and Planarity

A critical feature of the biphenyl scaffold is the rotational freedom around the central C1-C1' single bond. In the solid state, the planarity of the two phenyl rings is influenced by crystal packing forces. In the crystal structure of its dilithium salt dihydrate, the biphenyl unit is centrosymmetric, but the two phenyl rings are not coplanar. This twist is a common feature in biphenyl derivatives, arising from the steric hindrance between the ortho-hydrogens on adjacent rings.

Crystal Structure Insights

X-ray crystallography provides the most definitive data on molecular geometry. A study on dilithium biphenyl-4,4'-disulfonate dihydrate reveals key structural details.[9] In this structure, each lithium ion is tetrahedrally coordinated by three oxygen atoms from the sulfonate groups of neighboring BPDS anions and one water molecule.[9] This coordination links the BPDS molecules into a layered structure, which is further assembled into a three-dimensional network via hydrogen bonding.[9]

This crystalline arrangement underscores the molecule's capacity to act as a rigid linker in the formation of metal-organic frameworks (MOFs) and coordination polymers.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of BPDS relies on a suite of analytical techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive fingerprint.

Caption: Integrated workflow for the synthesis and structural validation of BPDS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

Expertise & Causality : Due to the molecule's high degree of symmetry, the ¹H NMR spectrum is deceptively simple. All protons on one ring are chemically equivalent to those on the other. Within a single ring, the protons ortho to the sulfonate group are equivalent, as are the protons meta to it. This results in a characteristic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region (typically 7-8 ppm). The ¹³C NMR spectrum is similarly simplified, showing only a few signals for the aromatic carbons.

-

Available Data : Spectral data including ¹H NMR, ¹³C NMR, and IR are available through chemical suppliers and databases.[10][11]

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the acidic nature of the sulfonic protons, which will exchange with deuterium.

-

Sample Preparation : Accurately weigh 5-10 mg of BPDS and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization : Vortex the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquisition : Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups.

-

Expertise & Causality : The IR spectrum of BPDS is dominated by strong absorptions characteristic of the sulfonate group. Key vibrational bands to look for include:

-

S=O stretching : Strong, asymmetric and symmetric stretches typically found between 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

-

S-O stretching : Found in the 800-700 cm⁻¹ region.

-

Aromatic C-H stretching : Typically above 3000 cm⁻¹.

-

Aromatic C=C stretching : Multiple bands in the 1600-1450 cm⁻¹ region.

-

Protocol: KBr Pellet Preparation for FT-IR

-

Sample Preparation : Grind a small amount (1-2 mg) of dry BPDS with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Pellet Pressing : Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of BPDS.

-

Expertise & Causality : As a highly polar and ionic compound, BPDS is challenging to retain on standard C18 reversed-phase columns. A robust method often requires an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase to neutralize the charge and improve retention. Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent separation and peak shape.[12]

-

Detector Choice : A UV detector is ideal, as the biphenyl chromophore absorbs strongly in the UV region (around 254 nm).

Protocol: A General HPLC Method for Purity Analysis

-

Column : Use a mixed-mode or ion-pairing reversed-phase column (e.g., Amaze TR, Heritage MA).[12]

-

Mobile Phase : A gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5) is a good starting point.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 255 nm.[12]

-

Sample Preparation : Prepare a stock solution of BPDS in the mobile phase or water at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Applications in Research and Drug Development

The well-defined molecular structure of BPDS is the source of its utility.

-

As a Counterion : In drug development, highly basic (cationic) active pharmaceutical ingredients (APIs) can suffer from poor solubility or stability. Forming a salt with a strongly acidic, non-toxic counterion like BPDS can dramatically improve these properties. The rigidity and bulk of the BPDS anion can also influence the crystal lattice of the resulting salt, potentially leading to new, patentable solid forms with improved handling characteristics.

-

In Organic Synthesis : BPDS and its derivatives are used in the synthesis of dyes, particularly azo dyes, and as dispersing agents.[2] Its derivative, 4,4'-biphenyl disulfonyl chloride, is a precursor to high-performance polymers.[13]

-

As a Catalyst : The acidic nature of the sulfonate groups allows BPDS to function as a solid acid catalyst in various organic reactions, offering an easily separable and reusable alternative to mineral acids.

Conclusion

The molecular structure of this compound is a textbook example of how function follows form. Its symmetrical, rigid biphenyl core provides a stable scaffold, while the terminal sulfonic acid groups impart high polarity, water solubility, and strong acidity. This combination is precisely what makes it a valuable tool for materials scientists creating ordered polymers, for synthetic chemists designing new dyes, and for pharmaceutical scientists formulating the next generation of medicines. A thorough understanding of its structure, confirmed through a multi-technique analytical approach, is essential for unlocking its full potential in any research or development endeavor.

References

- 1. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 5314-37-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 5314-37-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 5314-37-4 [amp.chemicalbook.com]

- 9. Crystal structure of dilithium biphenyl-4,4′-disulfonate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(5314-37-4) 1H NMR spectrum [chemicalbook.com]

- 11. 5314-37-4|this compound|BLD Pharm [bldpharm.com]

- 12. helixchrom.com [helixchrom.com]

- 13. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]

Introduction: The Role of 4,4'-Biphenyldisulfonic Acid in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Biphenyldisulfonic Acid

This compound (CAS No: 5314-37-4) is a significant organic compound featuring a biphenyl core functionalized with two sulfonic acid groups at the para positions.[1] This structure imparts strong acidity and hydrophilicity, making it a versatile intermediate in various chemical domains.[1] Typically appearing as a white to off-white solid, its high solubility in water is a defining characteristic that influences both its application and purification.[1][2] In industrial and laboratory settings, it serves as a crucial reagent in the synthesis of azo dyes, acts as a dispersing agent, and is used in the formulation of certain surfactants.[1] Given its utility, mastering its synthesis and achieving high purity are essential for researchers and professionals in organic synthesis and materials science.

This guide provides a comprehensive overview of the synthesis of this compound via the direct sulfonation of biphenyl, followed by a detailed exploration of robust purification strategies. The methodologies described herein are grounded in established chemical principles and are designed to yield a high-purity final product.

Part 1: Synthesis via Electrophilic Aromatic Sulfonation

The most direct and common route for preparing this compound is through the electrophilic aromatic substitution reaction of biphenyl. This involves treating biphenyl with a potent sulfonating agent, which introduces sulfonic acid (-SO₃H) groups onto the aromatic rings.

Theoretical Background: The Mechanism of Sulfonation

Aromatic sulfonation is a reversible reaction where an electrophile attacks the electron-rich benzene ring.[3] In this case, the electrophile is sulfur trioxide (SO₃) or its protonated form, typically generated from concentrated or fuming sulfuric acid.[3]

The reaction proceeds via the following mechanistic steps:

-

Formation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide is generated through self-dehydration.

-

Electrophilic Attack : The π-electrons of one of the biphenyl rings act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation : A weak base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic group, restoring the ring's aromaticity.

-

Second Sulfonation : The presence of the first electron-withdrawing sulfonic acid group deactivates the first ring. However, under forcing conditions, a second sulfonation occurs, directed primarily to the para-position of the other ring due to steric and electronic factors.

Caption: Mechanism of Biphenyl Disulfonation.

Key Experimental Parameters & Rationale

-

Sulfonating Agent : Fuming sulfuric acid (oleum) or concentrated sulfuric acid is used. Oleum, which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the active electrophile (SO₃), driving the reaction more effectively, especially for the second sulfonation step.[4]

-

Temperature : The reaction is typically heated. Initial sulfonation can occur at lower temperatures, but driving the reaction to disubstitution and ensuring the 4,4'-isomer as the major product often requires elevated temperatures (e.g., >100°C).[3]

-

Reaction Time : Sufficient time is required to ensure the completion of the disubstitution. Monitoring the reaction progress (e.g., via TLC or HPLC if derivatized) is advisable.

Detailed Experimental Protocol: Sulfonation of Biphenyl

This protocol is a representative procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add biphenyl (1 mole equivalent).

-

Addition of Sulfonating Agent : Slowly add fuming sulfuric acid (containing 20-30% free SO₃, approximately 4-5 mole equivalents of total H₂SO₄/SO₃) to the biphenyl with stirring. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

-

Heating : After the addition is complete, heat the reaction mixture to 100-120°C. Maintain this temperature with stirring for 3-4 hours. The mixture will become a dark, viscous solution.

-

Reaction Quenching : Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the viscous solution onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be done with extreme caution.

-

Initial Isolation : The this compound will precipitate out of the cold aqueous solution as a crude solid. The high concentration of sulfuric acid in the solution must be addressed in the purification stage.

-

Filtration : Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove some of the residual sulfuric acid. The resulting solid is the crude product, which is heavily contaminated with sulfuric acid.

Part 2: Purification Strategies for High-Purity Product

Purifying aryl sulfonic acids is non-trivial due to their high polarity, tendency to hydrate, and the presence of excess sulfonating agent.[2] A multi-step approach is required to remove both inorganic and organic impurities.

The Challenge of Purifying Aryl Sulfonic Acids

The primary impurity in the crude product is sulfuric acid, which can be difficult to remove by simple recrystallization due to similar solubility profiles.[2] Other potential impurities include monosulfonated biphenyl and isomeric disulfonic acids. Common purification methods like recrystallization and ion-exchange chromatography are often employed.[5]

Protocol 1: Removal of Sulfuric Acid Impurity via Salt Formation

A classic and effective method to eliminate residual sulfuric acid is to exploit the differential solubility of calcium salts.[4]

-

Suspension : Suspend the crude, wet product in distilled water.

-

Neutralization : Slowly add a slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) to the stirred suspension until the pH is neutral (pH ~7). This converts both the desired sulfonic acid and the impurity sulfuric acid into their respective calcium salts.

-

Rationale: Calcium sulfonate is water-soluble, whereas calcium sulfate is relatively insoluble in water.[4]

-

-

Precipitate Removal : Heat the mixture to boiling to encourage the complete precipitation of calcium sulfate. Filter the hot mixture to remove the insoluble calcium sulfate precipitate.[4]

-

Acidification : Cool the filtrate and acidify it with a strong acid (e.g., HCl). This will re-protonate the soluble calcium biphenyldisulfonate, causing the purified this compound to crystallize out of the solution.

-

Isolation : Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

Protocol 2: Purification by Recrystallization

Following the removal of sulfuric acid, recrystallization from water can further enhance purity.[2]

-

Dissolution : Dissolve the product from the previous step in a minimum amount of hot deionized water.

-

Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration.

-

Crystallization : Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collection and Drying : Collect the purified crystals by vacuum filtration. Dry the crystals under vacuum to remove water of crystallization.[2]

Caption: Workflow for the Purification of this compound.

Purity Assessment

The purity of the final product should be assessed to validate the efficacy of the synthesis and purification protocol.

| Parameter | Technique | Expected Result | Reference |

| Purity | Titration / HPLC | >98% | [1] |

| Melting Point | Melting Point Apparatus | ~72.5°C | [6][7] |

| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with 4,4'-disubstituted biphenyl structure | Standard Spectroscopic Methods |

| Residual H₂SO₄ | Ion Chromatography | Below detection limit or specified tolerance | - |

Part 3: Safety and Handling

This compound is a strong acid and should be handled with care. It is considered corrosive and can cause skin irritation and serious eye damage.[1][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated chemical fume hood.

References

- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 2. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 6. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 5314-37-4 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonic Acid in Organic Solvents

Introduction

4,4'-Biphenyldisulfonic acid (CAS 5314-37-4) is a significant organic compound characterized by a biphenyl backbone symmetrically substituted with two sulfonic acid groups.[1][2][3] This structure imparts a high degree of polarity and strong acidic properties, making it a valuable intermediate in various chemical syntheses, including the production of dyes and surfactants.[1] In the pharmaceutical and drug development sectors, understanding the solubility of such compounds is paramount for formulation, purification, and the development of effective delivery systems. This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, grounded in theoretical principles and supported by a detailed experimental protocol for empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₆S₂ | [2][3] |

| Molecular Weight | 314.33 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 72.5°C | [4] |

| pKa (predicted) | -1.14 ± 0.50 | [4] |

| Water Solubility | Soluble (described as "very faint turbidity") | [4][5] |

The presence of two sulfonic acid (-SO₃H) groups dominates the molecule's character, making it a strong acid and highly polar. The biphenyl core, while inherently nonpolar, is electronically influenced by the strong electron-withdrawing nature of the sulfonic acid groups.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is a qualitative summation of the thermodynamic factors at play, primarily the enthalpy and entropy of mixing. For this compound, its solubility in a given organic solvent is a balance between its highly polar sulfonic acid groups and the less polar biphenyl backbone.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The sulfonic acid groups are potent hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (protic solvents) will readily interact with these groups, promoting solubility.

-

Dipole-Dipole Interactions: The polar nature of the S=O and O-H bonds in the sulfonic acid groups leads to strong dipole-dipole interactions with other polar molecules.

-

Van der Waals Forces: The biphenyl core contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.

The interplay of these forces dictates the extent to which this compound will dissolve in a particular organic solvent.

Qualitative Solubility Profile of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol, Water | High | These solvents are excellent hydrogen bond donors and acceptors, readily solvating the highly polar sulfonic acid groups.[6][7] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Their inability to donate hydrogen bonds may slightly limit solubility compared to protic solvents.[6][7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These solvents are polar but less so than DMSO or DMF. They can act as hydrogen bond acceptors but not donors, offering some interaction with the sulfonic acid groups. |

| Esters | Ethyl Acetate | Low | Esters have moderate polarity but are weaker hydrogen bond acceptors than ketones. The nonpolar alkyl chains can interact with the biphenyl core, but this is likely insufficient to overcome the strong intermolecular forces of the solid acid. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | Ethers have low polarity and are weak hydrogen bond acceptors. They are unlikely to effectively solvate the highly polar sulfonic acid groups. |

| Nonpolar Solvents | Hexane, Toluene, Chloroform | Insoluble | These solvents lack significant polarity and cannot form strong interactions with the sulfonic acid groups. The favorable interactions between the solvent and the biphenyl core are insufficient to disrupt the crystal lattice of the solid.[6] |

Experimental Determination of Thermodynamic Solubility

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements," specifically adapting the saturation shake-flask method.[8][9][10][11][12]

Objective:

To determine the equilibrium (thermodynamic) solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation of the Suspension:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspensions at a consistent speed for a sufficient duration to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).[13]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known aliquot of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several external factors.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship should be determined empirically for specific solvent systems.

-

Solvent Polarity and Hydrogen Bonding: As detailed in the qualitative solubility profile, the polarity and hydrogen bonding capacity of the solvent are the most critical factors.

-

Presence of Other Solutes: The presence of other compounds, such as salts or co-solvents, can significantly alter the solubility by changing the overall properties of the solvent medium.

Conclusion

This compound is a highly polar molecule with solubility being predominantly high in polar protic solvents and significantly lower in nonpolar organic solvents. This guide has provided a theoretical framework for understanding its solubility profile, a qualitative assessment across various solvent classes, and a robust, citable experimental protocol for its quantitative determination. For researchers, scientists, and drug development professionals, a thorough understanding and empirical validation of the solubility of this compound are critical for its effective application and for the advancement of related research and development endeavors.

References

- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 2. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5314-37-4 [chemicalbook.com]

- 4. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. â©1236⪠Solubility Measurements [doi.usp.org]

- 10. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 11. biorelevant.com [biorelevant.com]

- 12. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonic Acid in Dimethyl Sulfoxide (DMSO)

This guide provides a comprehensive technical overview of the solubility of 4,4'-biphenyldisulfonic acid in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize this system in their experimental workflows. This document delves into the physicochemical properties of both the solute and the solvent, the theoretical basis for their interaction, a detailed protocol for solubility determination, and practical considerations for laboratory applications.

Introduction: Understanding the Components

A thorough understanding of the individual characteristics of this compound and DMSO is fundamental to comprehending their interaction.

1.1 this compound: A Bifunctional Aromatic Acid

This compound (C₁₂H₁₀O₆S₂) is an organic compound characterized by a biphenyl core functionalized with two sulfonic acid groups (-SO₃H) at the para positions.[1][2] This structure imparts a high degree of polarity and acidity. Sulfonic acids are known to be strong acids, often with pKa values in the negative range, making them significantly more acidic than their carboxylic acid counterparts.[3] The presence of two sulfonic acid groups makes this compound a strong, non-volatile acid, typically appearing as a white to off-white crystalline powder.[1][2][4] Its strong acidic nature and polar functional groups suggest a predisposition for solubility in polar solvents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₆S₂ | [1][5] |

| Molecular Weight | 314.33 g/mol | [1][5] |

| Appearance | White to Gray to Red powder to crystal | [1][4] |

| Melting Point | 72.5 °C | [1][6] |

| pKa (Predicted) | -1.14 ± 0.50 | [1][7] |

1.2 Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent

Dimethyl sulfoxide ((CH₃)₂SO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[8] This versatility has established DMSO as a critical solvent in chemical reactions, biochemistry, and drug discovery.[8][9][10] Its high boiling point (189 °C) allows for reactions at elevated temperatures, although this can also present challenges in sample recovery.[8] A key characteristic of DMSO is its hygroscopicity; it readily absorbs moisture from the atmosphere, which can influence the solubility of solutes.[8]

Key Properties of DMSO

| Property | Value | Reference |

| Molecular Formula | (CH₃)₂SO | [8] |

| Molar Mass | 78.13 g/mol | |

| Boiling Point | 189 °C (372 °F) | [8] |

| Freezing Point | 18.5 °C (65.3 °F) | [8] |

| Solvent Type | Polar aprotic | [8][11] |

The Dissolution Mechanism: A Strong Acid in a Polar Aprotic Environment

The highly polar sulfoxide group in DMSO acts as an excellent hydrogen bond acceptor. The acidic protons of the sulfonic acid groups in this compound can form strong hydrogen bonds with the oxygen atom of the DMSO molecules. This interaction effectively solvates the this compound molecules, overcoming the crystal lattice energy of the solid solute and leading to dissolution.

Caption: Solvation of this compound in DMSO.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is crucial. The following protocol outlines a robust method for accurately measuring the solubility of this compound in DMSO. This method is adapted from established procedures for determining the solubility of organic compounds.[12][13]

3.1 Materials and Equipment

-

This compound (high purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

3.2 Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure saturation.

-

Add a precise volume of anhydrous DMSO to each vial.

-

Tightly cap the vials to prevent moisture absorption and solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures continuous mixing.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for separating the saturated supernatant from the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial. Avoid disturbing the solid pellet.

-

Dilute the aliquot with a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.

-

The resulting value represents the solubility of this compound in DMSO at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Experimental Workflow for Solubility Determination.

Practical Considerations and Troubleshooting

-

Hygroscopicity of DMSO: Always use anhydrous DMSO and minimize its exposure to the atmosphere to prevent water absorption, which can affect solubility.[8]

-

Purity of Solute: The presence of impurities in the this compound can lead to inaccurate solubility measurements. Use a high-purity grade of the compound.

-

Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control during equilibration.

-

Equilibration Time: Ensure sufficient time for the system to reach equilibrium. Inadequate equilibration time is a common source of error.

-

Compound Stability: While DMSO is a stable solvent, some compounds may degrade in it over time.[11] It is advisable to prepare fresh solutions for analysis.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | 5314-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Thermal Stability of 4,4'-Biphenyldisulfonic Acid

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-biphenyldisulfonic acid, a key intermediate in the synthesis of various polymers, dyes, and pharmaceuticals. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from related aromatic sulfonic acids and biphenyl derivatives to project a detailed thermal decomposition profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected thermal behavior, analytical methodologies for its characterization, and the implications of its stability for handling, storage, and application.

Introduction: The Significance of Thermal Stability for this compound

This compound (C₁₂H₁₀O₆S₂) is an organic compound featuring a biphenyl core functionalized with two sulfonic acid groups.[1][2] This structure imparts desirable properties, making it a valuable building block in various chemical syntheses.[3] Its applications often involve processes conducted at elevated temperatures, such as polymerization reactions and the preparation of specialized materials. Consequently, a thorough understanding of its thermal stability is paramount for ensuring process safety, product quality, and the predictability of its chemical behavior.

Thermal decomposition can lead to the formation of undesirable byproducts, loss of material, and potentially hazardous situations due to the release of gases like sulfur oxides. For drug development professionals, understanding the thermal stability of intermediates like this compound is critical for defining safe processing and storage conditions, and for assessing the potential for degradation during formulation and shelf-life.

This guide will explore the anticipated thermal decomposition pathway of this compound, detail the experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the practical implications of its thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₆S₂ | [2] |

| Molecular Weight | 314.33 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 72.5 °C |

Assessing Thermal Stability: Methodologies and Protocols

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative information about decomposition temperatures and the mass loss associated with each decomposition step.

A detailed workflow for conducting a TGA experiment is illustrated below.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

The following diagram outlines the steps for performing a DSC analysis.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Projected Thermal Behavior and Decomposition Mechanism

Based on the thermal behavior of related aromatic sulfonic acids, a multi-stage decomposition process is anticipated for this compound.[4][5]

Stage 1: Desulfonation